

# Dosing and formulation of AZD8848 for research

Author: BenchChem Technical Support Team. Date: December 2025



# **Application Notes and Protocols for AZD8848**

For Research Use Only. Not for use in humans.

#### Introduction

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized administration, primarily investigated for the treatment of asthma and allergic rhinitis.[1][2][3] Its unique characteristic is that it is a metabolically labile ester that is active topically but is rapidly hydrolyzed by butyrylcholinesterase in the circulation to a significantly less active metabolite.[3][4] This design aims to minimize systemic side effects often associated with TLR7 agonists, such as influenza-like symptoms, by confining its immunological activity to the site of application, such as the respiratory tract.[3][5] AZD8848 stimulates TLR7, leading to the production of type I interferons and a subsequent shift from a Th2 to a Th1 immune response, which can attenuate allergic inflammation.[1][3][6]

## **Data Summary**



| Assay             | Species | Cell<br>Type/Syste<br>m                                | Parameter | Value                   | Reference |
|-------------------|---------|--------------------------------------------------------|-----------|-------------------------|-----------|
| TLR7<br>Agonism   | Human   | Recombinant<br>HEK reporter<br>cells                   | pEC₅o     | 7.0                     | [7]       |
| TLR7<br>Agonism   | Rat     | Recombinant<br>HEK reporter<br>cells                   | pEC₅o     | 6.6                     | [7]       |
| IFNα<br>Induction | Human   | Peripheral<br>Blood<br>Mononuclear<br>Cells<br>(PBMCs) | EC50      | 4 nM                    | [1][7]    |
| IL-5 Inhibition   | Human   | T cells<br>(polyclonally<br>or antigen-<br>stimulated) | IC50      | 0.2–1.0 nM              | [1][7]    |
| TLR8 Activity     | Human   |                                                        | Activity  | No activity up to 10 μM | [1]       |

| Animal Model        | Administration<br>Route | Dosage                | Outcome                                                | Reference |
|---------------------|-------------------------|-----------------------|--------------------------------------------------------|-----------|
| Brown Norway<br>Rat | Intratracheal           | 0.1 mg/kg, 1<br>mg/kg | Dose-dependent suppression of OVA-induced inflammation | [7]       |
| Brown Norway<br>Rat | Intratracheal           | 0.3 mg/kg             | Suppression of ovalbumin (OVA) challenge               | [7]       |



| Study<br>Population                 | Formulation | Administrat<br>ion Route           | Dosing<br>Regimen                           | Key<br>Findings                                                                                                                                     | Reference |
|-------------------------------------|-------------|------------------------------------|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Healthy<br>Volunteers               | Solution    | Inhalation<br>(Spira<br>nebuliser) | Single<br>ascending<br>doses up to<br>30 µg | Well- tolerated; induced local and systemic IFN responses.                                                                                          | [1]       |
| Healthy<br>Volunteers               | Solution    | Inhalation<br>(Spira<br>nebuliser) | 30 µg once<br>weekly for 4<br>weeks         | Second dose amplified systemic interferon signal, causing flu- like symptoms; trial stopped.                                                        | [1]       |
| Mild Allergic<br>Asthma<br>Patients | Nasal Spray | Intranasal                         | 60 μg once<br>weekly for 8<br>weeks         | Attenuated allergen-induced late asthmatic response (LAR) and airway hyperresponsivene ss (AHR) at 1 week post-treatment; generally well-tolerated. | [2][6]    |

# **Signaling Pathway and Mechanism of Action**



**AZD8848**, as a TLR7 agonist, activates innate immune cells, primarily plasmacytoid dendritic cells (pDCs), in the respiratory mucosa. This activation triggers a signaling cascade that results in the production of type I interferons (IFN- $\alpha$ / $\beta$ ) and other pro-inflammatory cytokines and chemokines. These mediators then modulate the adaptive immune response, promoting a shift from a Th2-dominant response, characteristic of allergic inflammation, towards a Th1-dominant response. This shift helps to suppress the allergic cascade.



Click to download full resolution via product page

#### **AZD8848** Signaling Pathway

### **Experimental Protocols**

Disclaimer: The following are example protocols based on common practices for similar compounds and may need optimization.

Formulation 1: Aqueous Suspension

This formulation is suitable for intratracheal administration.

- Materials:
  - AZD8848 powder
  - Dimethyl sulfoxide (DMSO)



- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- Vortex mixer
- Sonicator
- Procedure:
  - Prepare a stock solution of **AZD8848** in DMSO (e.g., 25 mg/mL).
  - In a sterile vial, add the required volume of the AZD8848 stock solution.
  - Add PEG300 to the vial. The suggested ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly by vortexing.
  - Add Tween-80 to the mixture. A common concentration is 5% of the final volume. Mix until the solution is clear.
  - Slowly add saline to reach the final desired volume (45% of the total volume) while continuously mixing.
  - If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
     The final solution should be clear.[7]

Formulation 2: Suspension for Oral or Intraperitoneal Injection

- Materials:
  - AZD8848 powder
  - DMSO
  - SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)



- Sterile, pyrogen-free vials
- Vortex mixer
- Ultrasonic processor
- Procedure:
  - Prepare a stock solution of AZD8848 in DMSO.
  - In a sterile vial, combine the AZD8848 stock solution (10% of final volume) with the SBEβ-CD in saline solution (90% of final volume).
  - Mix thoroughly by vortexing.
  - Use an ultrasonic processor to create a uniform suspension.[7]

This protocol is based on the methodology used in the Brown Norway rat allergy model.[7]

- Procedure:
  - Anesthetize the rat using an appropriate anesthetic agent.
  - Place the animal in a supine position on a surgical board.
  - Visualize the trachea via direct laryngoscopy.
  - Carefully insert a sterile, flexible cannula or a blunt-tipped needle into the trachea.
  - Administer the prepared AZD8848 formulation (e.g., 0.1-1 mg/kg) through the cannula.
  - Follow the instillation with a small volume of air to ensure the dose reaches the lungs.
  - Monitor the animal until it has fully recovered from anesthesia.

The following is a generalized workflow based on the single and multiple ascending dose studies conducted in healthy volunteers (NCT01560234, NCT01818869).[1][5]





Click to download full resolution via product page

Clinical Trial Workflow for Inhaled AZD8848



This protocol is based on the study conducted in patients with mild allergic asthma (NCT00999466).[2][6]

- Formulation: AZD8848 was administered as a nasal spray.[8]
- Dosing:
  - A dose of 60 μg was administered as one spray of 30 μg per nostril.[8]
  - Dosing was performed once weekly for a duration of 8 weeks.
- Procedure:
  - The patient should be in an upright position.
  - The nasal spray device is primed according to the manufacturer's instructions.
  - One nostril is occluded by gentle finger pressure.
  - The tip of the nasal spray device is inserted into the other nostril.
  - The patient is instructed to inhale gently through the nose as the spray is actuated.
  - The procedure is repeated for the other nostril.
- Assessments: Efficacy and safety assessments were performed at 1 and 4 weeks after the last dose.[2][6] Key assessments included late asthmatic response (LAR) to an allergen challenge and airway methacholine responsiveness.[2]

### Safety and Tolerability

- Inhaled Administration: Single inhaled doses of up to 30 μg were well tolerated in healthy volunteers.[1] However, a second weekly dose of 30 μg resulted in significant influenza-like symptoms in a majority of participants, leading to the discontinuation of the multiple-dose study.[1] This was attributed to an amplified systemic interferon response.[1][5]
- Intranasal Administration: Eight weekly intranasal doses of 60 μg were generally well tolerated in patients with mild asthma.[2][6] The most common adverse events were mild and



included headache and influenza-like symptoms.[2]

Systemic Exposure: AZD8848 is designed for minimal systemic exposure. Following
inhalation, plasma concentrations were very low (<0.1 nmol/L) and transient.[1] After
intranasal administration, the metabolite peaked in plasma at 15 minutes and then rapidly
declined to undetectable levels.[2]</li>

#### **Storage and Stability**

Stock Solutions: For preclinical research, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Dosing and formulation of AZD8848 for research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1666242#dosing-and-formulation-of-azd8848-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com